N'-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxybenzylidene}-2-methyl-3-furohydrazide
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Overview
Description
N-[[3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl]methylideneamino]-2-methyl-3-furancarboxamide is a member of methoxybenzenes.
Scientific Research Applications
Bioactive Properties
Schiff base compounds, including N'-substituted benzohydrazide derivatives, have been synthesized and screened for biological activities such as antibacterial, antifungal, antioxidant, cytotoxic, enzymatic activities, and DNA interaction. These compounds demonstrated remarkable activities in each research area, including interaction with Salmon sperm DNA via intercalation mode and effective inhibition against alkaline phosphatase enzyme (Sirajuddin et al., 2013).
Another study on similar Schiff base compounds revealed their good antileishmanial, antiurease, antibacterial, and antifungal activities. Some compounds displayed antileishmanial activity comparable to the standard drug Amphotericin B (Shujah et al., 2013).
Enzyme Inhibition and Antibacterial Studies
N'-Substituted benzylidene-2-(2, 4-dimethylphenoxy) acetatohydrazides were evaluated for antibacterial and anti-enzymatic activities. These molecules demonstrated significant antibacterial activity against several strains (Aziz‐ur‐Rehman et al., 2014).
Research on hydrazone compounds derived from 4-methylbenzohydrazide revealed their antibacterial activity against various bacterial strains, with some compounds showing high effectiveness (Lei et al., 2015).
Xanthine Oxidase Inhibitory Activity
- A study on hydrazones showed that they possess xanthine oxidase inhibitory activities, with one compound displaying the strongest activity. Docking simulations revealed important interactions between these compounds and amino acids in the xanthine oxidase active site (Han et al., 2022).
Antioxidant Activity
- Theoretical investigations on Schiff bases and their tautomers emphasized their antioxidant behavior, with certain compounds showing potent antioxidant activity, comparable to ascorbic acid (Ardjani & Mekelleche, 2017).
Properties
Molecular Formula |
C23H24N2O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[(E)-[3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl]methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C23H24N2O4/c1-15-6-5-7-16(2)22(15)29-14-19-12-18(8-9-21(19)27-4)13-24-25-23(26)20-10-11-28-17(20)3/h5-13H,14H2,1-4H3,(H,25,26)/b24-13+ |
InChI Key |
XKCSUIJPIDKDPV-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)/C=N/NC(=O)C3=C(OC=C3)C)OC |
SMILES |
CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)C=NNC(=O)C3=C(OC=C3)C)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)C=NNC(=O)C3=C(OC=C3)C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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